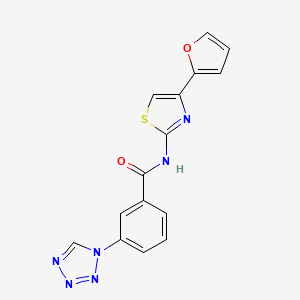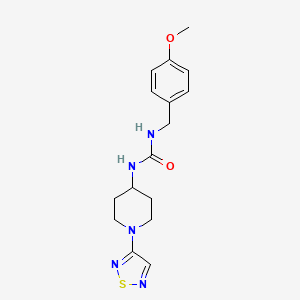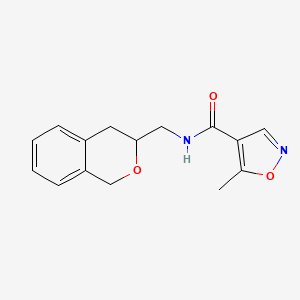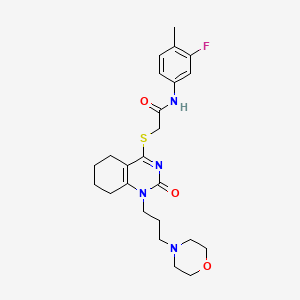![molecular formula C23H16ClN5O2S B2420149 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 946262-60-8](/img/no-structure.png)
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H16ClN5O2S and its molecular weight is 461.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One of the primary scientific research applications of this compound and its derivatives is in antitumor activity. A study by El-Morsy et al. (2017) synthesized a series of derivatives, focusing on their antitumor effects against human breast adenocarcinoma cell line MCF7. The research revealed mild to moderate antitumor activity, with one derivative showing significant potential.
Antimicrobial Activity
Another application is in the antimicrobial domain. Bondock et al. (2008) investigated the antimicrobial properties of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4(5H)-one moiety, showing that representative compounds exhibited notable antimicrobial agents Bondock et al. (2008).
Anticonvulsant Activity
The compound has also been evaluated for potential anticonvulsant properties. Ghareb et al. (2017) synthesized novel derivatives and assessed them as potential anticonvulsant agents, with some showing significant delay in the onset of convulsion Ghareb et al. (2017).
Antioxidant Activity
El‐Mekabaty (2015) used a key intermediate derivative of the compound for the synthesis of various heterocycles, testing them as antioxidants. Some derivatives demonstrated antioxidant activity comparable to ascorbic acid El‐Mekabaty (2015).
Anticancer Properties
The compound and its derivatives are also being explored for their anticancer properties. Hafez et al. (2016) synthesized derivatives and evaluated them for in vitro antimicrobial and anticancer activity, with several compounds showing higher anticancer activity than reference drugs Hafez et al. (2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetcancer cells . These compounds have shown promising cytotoxicity against tested cancer cell lines .
Mode of Action
Similar compounds have been found to inhibit cell cycle progression and induce apoptosis in cancer cells . They also significantly induce caspase-3 activation and suppress NF-κB and IL-6 activation .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle progression, apoptosis, caspase-3 activation, and the suppression of nf-κb and il-6 activation .
Result of Action
The compound has shown promising results in in vitro and in vivo cancer models . It has been found to exhibit better cytotoxicity against all tested cell lines as compared to doxorubicin . It successfully inhibited cell cycle progression and displayed good apoptosis in A549 cells . It also significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation . Additionally, it prominently displayed tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-chloro-3-nitrobenzoic acid, which is then converted to 4-chloro-3-aminobenzoic acid. The second intermediate is 6-amino-1,3-dimethyluracil, which is then reacted with 4-chloro-3-aminobenzoic acid to form the final product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "6-amino-1,3-dimethyluracil", "naphthalen-1-ylacetic acid", "thionyl chloride", "4-chlorophenylhydrazine", "triethylamine", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-3-aminobenzoic acid from 4-chloro-3-nitrobenzoic acid", "a. Dissolve 4-chloro-3-nitrobenzoic acid in a mixture of methanol and water", "b. Add sodium borohydride to the mixture and stir for several hours", "c. Acidify the mixture with hydrochloric acid to pH 2-3", "d. Extract the resulting 4-chloro-3-aminobenzoic acid with ethyl acetate", "Step 2: Synthesis of 6-amino-1,3-dimethyluracil from 4-chlorophenylhydrazine and 1,3-dimethyl-2-nitroguanidine", "a. Dissolve 4-chlorophenylhydrazine and 1,3-dimethyl-2-nitroguanidine in a mixture of methanol and water", "b. Add sodium borohydride to the mixture and stir for several hours", "c. Acidify the mixture with hydrochloric acid to pH 2-3", "d. Extract the resulting 6-amino-1,3-dimethyluracil with ethyl acetate", "Step 3: Synthesis of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide", "a. Dissolve 6-amino-1,3-dimethyluracil and 4-chloro-3-aminobenzoic acid in a mixture of acetic anhydride and triethylamine", "b. Heat the mixture to reflux for several hours", "c. Cool the mixture and add thionyl chloride", "d. Heat the mixture to reflux for several hours", "e. Add naphthalen-1-ylacetic acid and sodium hydroxide to the mixture", "f. Heat the mixture to reflux for several hours", "g. Acidify the mixture with hydrochloric acid to pH 2-3", "h. Extract the resulting product with ethyl acetate" ] } | |
| 946262-60-8 | |
Molekularformel |
C23H16ClN5O2S |
Molekulargewicht |
461.92 |
IUPAC-Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H16ClN5O2S/c24-15-8-10-16(11-9-15)29-21-18(12-25-29)22(31)28-23(27-21)32-13-20(30)26-19-7-3-5-14-4-1-2-6-17(14)19/h1-12H,13H2,(H,26,30)(H,27,28,31) |
InChI-Schlüssel |
MXGAVIYWPFYBJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)

![4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone](/img/structure/B2420068.png)
![4-Methylmorpholin-4-ium; [3-cyano-6-(thiophen-2-yl)-5-(trifluoroacetyl)pyridin-2-yl]sulfanide](/img/structure/B2420070.png)





![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)

![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420087.png)
